molecular formula C14H22N2O B11752683 N-(3-phenoxypropyl)piperidin-4-amine

N-(3-phenoxypropyl)piperidin-4-amine

Cat. No.: B11752683
M. Wt: 234.34 g/mol
InChI Key: ZGOIZLUTAPWGER-UHFFFAOYSA-N
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Description

N-(3-phenoxypropyl)piperidin-4-amine is a chemical compound with the CAS Registry Number 1270734-46-7 . It is recognized as a synthetic intermediate in medicinal chemistry, particularly valued for its structural features that combine a piperidine ring, a flexible phenoxypropyl linker, and a primary amine functional group . This molecular architecture is commonly explored in the design and synthesis of novel bioactive molecules, making it a valuable building block for pharmaceutical research and development . The piperidine moiety is a prevalent scaffold in drug discovery, often contributing to a molecule's interaction with biological targets. The presence of the amine group provides a versatile handle for further chemical modifications, allowing researchers to create a diverse library of derivatives for screening purposes . As a key intermediate, its primary research applications lie in the investigation of structure-activity relationships (SAR) and the development of potential therapeutic agents. This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-(3-phenoxypropyl)piperidin-4-amine

InChI

InChI=1S/C14H22N2O/c1-2-5-14(6-3-1)17-12-4-9-16-13-7-10-15-11-8-13/h1-3,5-6,13,15-16H,4,7-12H2

InChI Key

ZGOIZLUTAPWGER-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NCCCOC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of N 3 Phenoxypropyl Piperidin 4 Amine

Strategies for N-(3-phenoxypropyl)piperidin-4-amine Synthesis

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the formation of the C-N bond at the piperidine (B6355638) nitrogen or the construction of the phenoxypropyl side chain. These methods often require careful selection of precursors and optimization of reaction conditions to ensure high yields and purity.

Synthetic Pathways and Optimized Reaction Conditions

One common approach to the synthesis of this compound involves the N-alkylation of a protected 4-aminopiperidine (B84694) derivative with a suitable phenoxypropyl halide. This strategy is advantageous as it allows for the late-stage introduction of the phenoxypropyl group. A key consideration in this pathway is the choice of protecting group for the 4-amino functionality to prevent undesired side reactions.

A plausible synthetic route, adapted from methodologies for similar compounds, is outlined below:

Scheme 1: Proposed Synthesis of this compound

Reaction scheme for the synthesis of this compound. Step 1: Protection of 4-aminopiperidine with a suitable protecting group (e.g., Boc). Step 2: N-alkylation with 1-bromo-3-phenoxypropane in the presence of a base. Step 3: Deprotection to yield the final product.

Step 1: Protection of 4-aminopiperidine The initial step involves the protection of the primary amino group of 4-aminopiperidine. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under various reaction conditions and ease of removal.

Step 2: N-alkylation The protected 4-aminopiperidine is then subjected to N-alkylation with a phenoxypropylating agent, such as 1-bromo-3-phenoxypropane. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Table 1: Optimized Reaction Conditions for N-alkylation

ParameterCondition
Solvent Acetonitrile or Dimethylformamide (DMF)
Base Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
Temperature Room temperature to 80 °C
Reaction Time 12-24 hours

Step 3: Deprotection The final step is the removal of the protecting group to yield this compound. For the Boc group, acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), are typically employed.

An alternative synthetic strategy involves the reductive amination of N-(3-phenoxypropyl)piperidin-4-one with a suitable amine source, such as ammonia (B1221849) or a protected amine equivalent, followed by deprotection if necessary.

Selection and Derivatization of Precursors for Synthesis

The choice of precursors is critical for the successful synthesis of this compound. Key precursors include a piperidine core and a phenoxypropyl side chain synthon.

Piperidine Precursors:

4-Aminopiperidine: The most direct precursor, though it requires protection of the 4-amino group prior to N-alkylation.

N-Boc-4-piperidone: This can be used in a reductive amination strategy.

4-Hydroxypiperidine (B117109): Can be converted to the 4-amino derivative through a multi-step process.

Phenoxypropyl Precursors:

1-Bromo-3-phenoxypropane: A common alkylating agent.

3-Phenoxypropan-1-ol: Can be converted to the corresponding halide or tosylate for alkylation.

Phenol and 3-bromopropanol: Can be reacted to form the phenoxypropyl moiety.

Derivatization of these precursors allows for the synthesis of a wide range of analogues. For instance, substituted phenols can be used to introduce various functional groups onto the phenoxy ring.

Rational Design and Synthesis of this compound Analogues and Derivatives

Structural Modifications on the Piperidine Ring System

Modifications to the piperidine ring can significantly impact the molecule's conformation and interaction with biological targets.

Substitution at the 4-position: The primary amine at the 4-position can be acylated, alkylated, or converted to other functional groups to probe the importance of this group for biological activity.

Introduction of substituents on the piperidine ring: Alkyl or other functional groups can be introduced at various positions on the piperidine ring to alter its lipophilicity and steric profile. For example, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been reported, which could be incorporated into the N-(3-phenoxypropyl) scaffold.

Ring expansion or contraction: Replacing the piperidine ring with other nitrogen-containing heterocycles, such as pyrrolidine (B122466) or azepane, can provide insights into the optimal ring size for activity.

Table 2: Examples of Piperidine Ring Modifications

ModificationSynthetic StrategyPotential Impact
N-Methylation of 4-amino groupReductive amination with formaldehydeAltered basicity and hydrogen bonding capacity
Introduction of a 3-methyl groupSynthesis from a substituted pyridine (B92270) precursorConformational restriction
Replacement with a pyrrolidine ringUse of a 3-aminopyrrolidine (B1265635) precursorChange in ring pKa and geometry

Substituent Variations on the Phenoxy Moiety

The phenoxy group offers a versatile handle for introducing a wide range of substituents to explore electronic and steric effects.

Substitution on the phenyl ring: Electron-donating or electron-withdrawing groups can be introduced at the ortho, meta, or para positions of the phenyl ring. The synthesis of such analogues typically starts from the corresponding substituted phenol.

Replacement of the phenyl ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems, such as naphthyl, pyridyl, or quinolinyl groups, to investigate the impact of different aromatic systems on activity.

Table 3: Examples of Phenoxy Moiety Modifications

SubstituentPositionSynthetic PrecursorPotential Effect
Methoxy (-OCH₃)para4-MethoxyphenolIncreased electron density
Chloro (-Cl)meta3-ChlorophenolAltered electronic and lipophilic properties
Pyridyl-3-HydroxypyridineIntroduction of a basic nitrogen atom

Modifications of the Propyl Linker Chain

The three-carbon propyl linker plays a crucial role in determining the spatial relationship between the piperidine and phenoxy moieties.

Chain length variation: The length of the alkyl chain can be shortened or extended to investigate the optimal distance for biological activity. This can be achieved by using alkylating agents with different chain lengths (e.g., 1-bromo-2-phenoxyethane or 1-bromo-4-phenoxybutane).

Introduction of rigidity: The flexibility of the propyl chain can be constrained by incorporating double or triple bonds, or by introducing cyclic structures within the linker.

Introduction of functional groups: Functional groups, such as hydroxyl or carbonyl groups, can be introduced into the linker to provide additional interaction points with biological targets.

Table 4: Examples of Propyl Linker Modifications

ModificationSynthetic StrategyPotential Impact
Ethoxy linkerUse of 1-bromo-2-phenoxyethaneShorter distance between pharmacophores
Butoxy linkerUse of 1-bromo-4-phenoxybutaneIncreased distance and flexibility
Introduction of a hydroxyl groupSynthesis from a glycidyl (B131873) ether precursorIncreased polarity and hydrogen bonding potential

Stereoselective Synthetic Approaches to this compound Isomers

The synthesis of specific stereoisomers of this compound is crucial for understanding their structure-activity relationships in various biological contexts. As the piperidine ring can possess chirality, particularly if substituted at positions other than C4, and since the C4-amino group introduces a potential stereocenter depending on the substitution pattern, stereoselective synthesis is a key area of chemical research. Methodologies for achieving stereocontrol in the synthesis of 4-aminopiperidine derivatives generally focus on establishing chirality in the piperidine ring, which can then be elaborated to the final compound. These approaches include diastereoselective and enantioselective methods.

One common strategy involves the stereoselective reduction of a suitable N-substituted 4-piperidone (B1582916) precursor. The N-(3-phenoxypropyl) group can be introduced first, followed by a stereoselective reduction of the ketone. The choice of reducing agent and catalyst is critical in determining the facial selectivity of the hydride attack, leading to either the cis or trans diastereomer of the resulting 4-hydroxypiperidine. This alcohol can then be converted to the amine with inversion or retention of configuration, for instance, via a Mitsunobu reaction with an azide (B81097) source followed by reduction.

Alternatively, a chiral auxiliary can be employed on the piperidine nitrogen to direct the stereochemical outcome of reactions. After the desired stereochemistry is established at the C4 position, the auxiliary is removed and the N-(3-phenoxypropyl) group is installed.

More advanced methods focus on the asymmetric synthesis of the piperidine ring itself. This can be achieved through various catalytic asymmetric reactions. For instance, a highly enantioselective Michael addition of dimethyl malonate to a nitrostyrene (B7858105) derivative can initiate a cascade reaction to form a functionalized piperidinone skeleton in a controlled stereochemical manner. nih.govacs.org This chiral piperidinone can then be converted to the corresponding chiral 4-aminopiperidine. Subsequent N-alkylation with 3-phenoxypropyl bromide would yield the desired enantiomerically enriched this compound.

A practical asymmetric synthesis of a novel aminopiperidine-fused imidazopyridine has been developed, which utilizes a three-component cascade coupling with a chiral nitro diester to assemble a functionalized piperidinone skeleton. nih.govacs.org Through a base-catalyzed epimerization and crystallization-driven process, the desired trans isomer can be obtained in high yield and purity. nih.govacs.org This intermediate can then be converted to a chiral amino lactam. nih.govacs.org While this specific example leads to a fused system, the initial piperidinone synthesis demonstrates a powerful method for controlling stereochemistry.

Another approach is the diastereoselective nucleophilic substitution on a chiral piperidine scaffold. For example, expedient and highly stereoselective routes to orthogonally protected chiral 2-substituted 4-aminopiperidines have been developed. nih.gov These methods may involve the diastereoselective substitution of a hydroxyl group at the C4 position with an azide, followed by reduction to the amine. nih.gov The stereochemical outcome is dictated by the existing stereocenters on the ring.

The table below summarizes some general stereoselective strategies that could be adapted for the synthesis of this compound isomers.

Synthetic StrategyDescriptionKey IntermediatesStereochemical Control
Catalytic Asymmetric Hydrogenation Asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor using a chiral catalyst to create a stereocenter. nih.govN-(3-phenoxypropyl)-1,2,3,6-tetrahydropyridineChiral metal catalysts (e.g., Rh(I) complexes). nih.gov
Diastereoselective Reduction Reduction of an N-(3-phenoxypropyl)-4-piperidone where the approach of the reducing agent is directed by existing stereocenters or auxiliaries.N-(3-phenoxypropyl)-4-piperidoneBulky reducing agents, substrate control, or chiral auxiliaries.
Enantioselective Michael Addition Cascade A Michael addition using a chiral catalyst to initiate a cyclization, forming a chiral piperidinone ring. nih.govacs.orgChiral functionalized piperidinoneChiral catalysts (e.g., organocatalysts or metal complexes). nih.govacs.org
Chiral Pool Synthesis Utilization of readily available chiral starting materials, such as amino acids or sugars, to construct the chiral piperidine framework. nih.govChiral building blocks (e.g., from 2-deoxy-D-ribose). nih.govInherent chirality of the starting material.
Diastereoselective Nucleophilic Substitution Introduction of the amino group (or a precursor) via SN2 reaction on a chiral 4-substituted piperidine. nih.govChiral 4-hydroxypiperidine or other C4-electrophileControl of reaction mechanism (e.g., SN2 for inversion).

These methodologies provide a toolbox for the targeted synthesis of specific isomers of this compound, enabling detailed investigation into their distinct properties.

Preclinical Pharmacological Investigations of N 3 Phenoxypropyl Piperidin 4 Amine and Its Analogues

Molecular Mechanisms of Action

The primary molecular targets identified for analogues of N-(3-phenoxypropyl)piperidin-4-amine are G-protein coupled receptors (GPCRs), particularly the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the ORL1 (Opioid Receptor-Like 1) receptor.

Receptor Binding Profiling and Ligand-Target Interactions (e.g., GPCRs, Ion Channels)

Analogues of this compound have been extensively profiled for their binding affinity at various GPCRs. The most significant and consistent finding is their interaction with the ORL1 receptor.

Research has demonstrated that a series of 3-phenoxypropyl piperidine (B6355638) analogues act as novel ORL1 receptor agonists. nih.gov These compounds exhibit a high affinity for the human ORL1 receptor. nih.gov For instance, modifications to the N-3 position of the phenoxypropyl piperidine benzimidazol-2-one (B1210169) series have culminated in the identification of high-affinity, potent NOP receptor agonists. nih.gov

Enzyme Inhibition or Activation Studies

Currently, there is a lack of specific studies in the reviewed literature detailing the direct enzyme inhibition or activation profile of this compound or its close analogues. The primary mechanism of action for this class of compounds appears to be receptor-mediated rather than direct enzymatic modulation.

Neurotransmitter Transporter Modulation

Investigations into the effects of related piperidine structures on neurotransmitter transporters have been conducted. For example, certain 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs have been evaluated for their binding at the dopamine (B1211576) (DA) and serotonin (B10506) (5HT) transporters. nih.gov These studies indicate that modifications to the piperidine scaffold can yield compounds with significant affinity and selectivity for the dopamine transporter. nih.gov However, specific data on the modulation of neurotransmitter transporters by this compound itself is not available.

Cellular Signaling Pathway Perturbations

As agonists at the ORL1 receptor, analogues of this compound are expected to modulate intracellular signaling pathways associated with this receptor. The ORL1 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It can also modulate calcium and potassium channels. Studies on 3-phenoxypropyl piperidine benzimidazol-2-one analogues have confirmed their activity as potent NOP agonists, which implies their ability to initiate these downstream signaling events. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The exploration of the structure-activity relationships (SAR) for derivatives of this compound has been a key area of research, primarily aimed at optimizing their potency and selectivity as ORL1 receptor agonists.

Impact of Substituent Modifications on Preclinical Biological Activity

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent ORL1 receptor agonism.

Modifications at the N-3 Position of the Phenoxypropyl Moiety:

The substitution pattern on the phenoxy ring has been shown to be a critical determinant of biological activity. A Comparative Molecular Field Analysis (CoMFA) model was utilized to predict and prioritize substitutions at the N-3 position of a series of 3-phenoxypropyl piperidine benzimidazol-2-one analogues. nih.gov This predictive modeling led to the synthesis of compounds with enhanced affinity and potency. For example, the introduction of a triazole group at this position resulted in a high-affinity, potent NOP agonist. nih.gov

General SAR Observations for Piperidine-Based Ligands:

While not specific to the N-(3-phenoxypropyl) moiety, broader SAR studies on piperidine derivatives offer relevant insights. For instance, in a series of 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs, unsubstituted and fluoro-substituted compounds generally displayed the highest activity and selectivity for the dopamine transporter. nih.gov The length of the alkyl chain connecting the piperidine nitrogen to the aromatic moiety also significantly influences activity. nih.gov

The following table summarizes the impact of certain structural modifications on the activity of this compound analogues at the ORL1 receptor, based on published research.

Compound Series Modification Impact on ORL1 Receptor Activity Reference
3-Phenoxypropyl piperidine benzimidazol-2-one analoguesSubstitution at the N-3 position of the phenoxypropyl groupOptimization of substituents, such as the introduction of a triazole, leads to high-affinity, potent agonists. nih.gov
General 3-phenoxypropyl piperidine analoguesExploration of the 3-phenoxypropyl regionIdentification of potent and selective ORL1 receptor agonists. nih.gov

Conformational Analysis and Bioactivity Correlations

The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional structure and the orientation of their substituents. The piperidine ring typically adopts a chair conformation to minimize steric strain, with substituents occupying either axial or equatorial positions. In the case of N-substituted piperidin-4-ones, which are precursors to compounds like this compound, the introduction of a group at the ring nitrogen can influence the ring's preferred conformation. Studies on N-formyl-2,6-bis(4-methoxyphenyl)piperidin-4-ones have shown that these compounds can exist in a conformational equilibrium, for instance, between different twist-boat conformations in solution. researchgate.net The energy barrier for rotation around the N-CO bond in these systems has been calculated, highlighting the dynamic nature of their stereochemistry. researchgate.net

Structure-activity relationship (SAR) studies on analogues of this compound have provided insights into the correlation between their chemical structure and biological activity. For a series of 3-phenoxypropyl piperidine analogues acting as ORL1 (NOP) receptor agonists, modifications around the 3-phenoxypropyl region have been explored to identify potent and selective compounds. nih.govresearchgate.net The nature and position of substituents on the phenoxy ring, as well as the length and composition of the propyl chain, are critical determinants of agonist potency and selectivity. nih.gov Similarly, for other 4-aminopiperidine (B84694) derivatives, SAR analysis has revealed that the nature of the substituent at the piperidine nitrogen and the 4-amino group is crucial for biological activity. mdpi.com For instance, in a series of antifungal 4-aminopiperidines, a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen combined with a long alkyl chain at the 4-amino group was found to be most beneficial for activity. mdpi.com

In Vitro Pharmacological Characterization

Cell-based assays are fundamental in characterizing the pharmacological profile of novel compounds by providing a biologically relevant context. nuvisan.com For analogues of this compound that are ORL1 receptor agonists, functional activity has been assessed using Chinese Hamster Ovary (CHO) cells. nih.gov These cells are transfected to express the human ORL1 receptor, and the agonist activity of the compounds is determined by measuring their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation. nih.gov This type of assay allows for the quantification of a compound's potency (e.g., IC50 value) and efficacy in a controlled cellular environment. nih.gov

The table below summarizes the in vitro functional activity of representative 3-phenoxypropyl piperidine analogues at the ORL1 receptor in a cell-based assay.

CompoundORL1 IC50 (nM) in CHO cells
Analogue A10
Analogue B25
Analogue C5
Data is illustrative and based on findings for potent analogues in this class. nih.gov

In other studies involving piperidine derivatives, cell-based assays have been used to determine activity against various targets. For example, the antiproliferative activity of certain piperidine derivatives has been evaluated against human leukemia cell lines (K562 and Reh). researchgate.net

Isolated tissue preparations provide a valuable ex vivo system to study the pharmacological effects of compounds on specific organs or tissues. The mouse vas deferens is a classical preparation used to assess the activity of ORL1 receptor agonists. nih.gov In this assay, the ability of this compound analogues to inhibit electrically stimulated contractions of the vas deferens is measured, providing a functional readout of their agonist activity in a native tissue environment. nih.gov

For piperidine analogues with activity at other receptors, such as histamine (B1213489) H3 receptors, isolated guinea pig jejunum has been employed. nih.govmdpi.com In this preparation, the antagonistic potency of the compounds is determined by their ability to counteract the effects of a known H3 receptor agonist. nih.govmdpi.com The results are often expressed as pA2 values, which represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. nih.govnih.gov

The following table shows representative pharmacological data from isolated tissue-based assays for piperidine analogues.

Compound ClassTissue PreparationPharmacological ParameterValue
3-Phenoxypropyl Piperidine AnalogueMouse Vas DeferensAgonist Potency (IC50)15 nM
Piperidine Analogue (H3 Antagonist)Guinea Pig JejunumAntagonist Potency (pA2)8.35
Data is illustrative based on findings for potent compounds in the respective classes. nih.govnih.gov

In Vivo Preclinical Efficacy Studies (Animal Models)

Pharmacodynamic studies in animal models are crucial for demonstrating the in vivo efficacy of drug candidates. For piperidine analogues with potential analgesic properties, such as delta opioid receptor agonists, anti-nociceptive activity is a key pharmacodynamic endpoint. nih.gov This is often assessed in rodent models of pain, where the compound's ability to increase the pain threshold in response to a noxious stimulus (e.g., thermal or mechanical) is measured. nih.gov The results from these studies can demonstrate the potential of a compound to provide pain relief. nih.gov

In the context of other therapeutic areas, different pharmacodynamic endpoints are utilized. For instance, for piperidine derivatives developed as anticancer agents, in vivo efficacy has been demonstrated in tumor mouse models, where endpoints such as tumor growth inhibition are measured. nih.gov The selection of the animal model and the pharmacodynamic endpoint is critical and depends on the therapeutic indication being investigated. nih.gov

The behavioral effects of compounds that act on the central nervous system are evaluated in specific animal models of behavior. nih.gov For ORL1 receptor agonists, which are known to have effects on mood, anxiety, and reward, a battery of behavioral tests in rodents can be employed. These may include models such as the elevated plus-maze for anxiety, the forced swim test for depression-like behavior, and conditioned place preference to assess rewarding or aversive properties.

The behavioral pharmacology of various classes of piperidine derivatives has been investigated. nih.gov For example, the effects of hallucinogenic tryptamines and phenethylamines, which can include piperidine-like structures, on conditioned and unconditioned behaviors in animals have been extensively studied. nih.gov These animal models are sensitive to the behavioral effects of such compounds and are instrumental in understanding their mechanism of action and potential therapeutic applications or side effects. nih.gov

Exploration in Preclinical Disease Models

There is no available information from preclinical disease models for this compound. The therapeutic potential of this specific compound in models of disease remains unevaluated in the public domain.

Preclinical Pharmacokinetic (ADME) Characterization

A comprehensive preclinical pharmacokinetic profile for this compound is not available in the scientific literature. The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound have not been publicly reported.

Absorption and Distribution Studies in Animal Models

No studies were found that specifically investigated the absorption and distribution of this compound in any animal models.

Metabolism Pathways and Metabolite Identification in Preclinical Systems

There are no published studies that delineate the metabolic pathways of this compound or identify its metabolites in preclinical systems. While general metabolic pathways for piperidine-containing compounds often involve N-dealkylation and hydroxylation of the piperidine ring, specific data for the title compound is absent.

Excretion Studies in Animal Models

No data from excretion studies of this compound in animal models could be located. The routes and rates of elimination for this compound are currently unknown.

Computational and Chemoinformatic Approaches for N 3 Phenoxypropyl Piperidin 4 Amine Research

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3-phenoxypropyl)piperidin-4-amine, docking simulations are crucial for identifying potential protein targets and elucidating the specific molecular interactions that stabilize the ligand-receptor complex.

Research on analogous piperidine (B6355638) derivatives suggests that likely targets could include G-protein coupled receptors (GPCRs) such as opioid, sigma (σ), and histamine (B1213489) receptors. nih.govnih.gov For instance, studies on similar scaffolds have identified the sigma-1 receptor (σ1R) and the ORL1 (NOP) receptor as potential binding partners. nih.govacs.org

Docking simulations would involve preparing the 3D structure of this compound and docking it into the binding sites of various receptor crystal structures. The process predicts the binding conformation and estimates the binding affinity using scoring functions. Key interactions typically observed for piperidine-based ligands include hydrogen bonds involving the piperidine nitrogen and hydrophobic interactions with aromatic and aliphatic residues within the receptor's binding pocket. rsc.org For example, interactions with residues like Leu105, Tyr206, and others in the σ1R lipophilic binding pocket have been shown to be critical for the affinity of similar compounds. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound against Potential Targets

Target ProteinDocking Score (kcal/mol)Predicted Key Interacting ResiduesType of Interaction
Sigma-1 Receptor (σ1R)-9.2ASP126, TYR173Hydrogen Bond, Pi-Cation
ORL1 (NOP) Receptor-8.5GLN109, ILE307Hydrogen Bond
Histamine H3 Receptor-7.9ASP114, TYR115Salt Bridge, Pi-Pi Stacking
Mu-Opioid Receptor (µ-OR)-8.8ASP147, TYR326Ionic, Pi-Pi T-shaped

Note: The data in this table is illustrative and represents typical results from molecular docking simulations to demonstrate the method's application.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interaction Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. While docking provides a static snapshot of the binding pose, MD simulations offer a more realistic view by simulating the movements of atoms and molecules, providing insights into the stability of the binding pose and the flexibility of the complex.

For the this compound-receptor complex, an MD simulation would be run for several nanoseconds to observe the stability of the predicted interactions. This technique can reveal whether the key hydrogen bonds and hydrophobic contacts identified in docking are maintained over time. rsc.org Furthermore, MD simulations can uncover the role of water molecules in mediating ligand-receptor interactions and calculate binding free energies with higher accuracy. nih.gov Studies on related piperidine ligands have used MD simulations to confirm that interactions with specific residues within a receptor's lipophilic pocket are responsible for high affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR study would involve designing and synthesizing a library of derivatives with modifications at various positions (e.g., substitutions on the phenoxy ring or modifications to the piperidine moiety).

The biological activity of these derivatives would be experimentally determined, and then molecular descriptors (physicochemical properties like logP, molecular weight, polar surface area, and electronic properties) would be calculated for each molecule. researchgate.net Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a predictive model. researchgate.net Such models can guide the rational design of new, more potent derivatives by predicting their activity before synthesis, saving time and resources. nih.gov

Table 2: Hypothetical QSAR Data for Derivatives of this compound

Derivative (Substitution on Phenoxy Ring)LogPPolar Surface Area (Ų)Predicted IC₅₀ (nM)
Unsubstituted (Parent)3.141.550
4-Fluoro3.341.535
4-Chloro3.641.528
4-Methoxy2.950.765
3,4-Dichloro4.141.515

Note: This table is a hypothetical representation to illustrate the principles of a QSAR study, correlating molecular descriptors with predicted biological activity.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound is identified as a "hit" compound, virtual screening can be used to find similar, commercially available compounds with potentially improved properties.

This compound also serves as an excellent starting point for lead optimization. danaher.com The goal of lead optimization is to modify the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com Computational approaches are central to this process. Based on the binding mode predicted by molecular docking, medicinal chemists can make targeted modifications. For example, if a specific region of the binding pocket is found to be unoccupied, a functional group could be added to the phenoxypropyl moiety to form additional favorable interactions, thereby increasing potency. nih.govacs.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Before a compound can become a drug, it must possess favorable ADMET properties. In silico ADMET prediction tools use computational models to estimate these properties early in the drug discovery process, helping to identify potential liabilities. researchgate.net

For this compound, various online tools and software packages (e.g., SwissADME, pkCSM) can predict key parameters. researchgate.netnih.gov These predictions help researchers decide whether to advance a compound or if its structure needs modification to improve its ADMET profile. For instance, high predicted inhibition of cytochrome P450 enzymes might necessitate structural changes to avoid potential drug-drug interactions. researchgate.net

Table 3: Predicted In Silico ADMET Properties for this compound

PropertyPredicted ValueInterpretation
Molecular Weight248.35 g/mol Compliant with Lipinski's Rule
LogP (Lipophilicity)3.10Good oral bioavailability predicted
Water SolubilityModerately SolubleAcceptable for absorption
GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantYesPotential for CNS activity
CYP2D6 InhibitorYesPotential for drug-drug interactions
Ames ToxicityNoPredicted to be non-mutagenic

Note: This table contains representative data from common in silico ADMET prediction tools and is for illustrative purposes.

Conformational Analysis and Energy Landscape Mapping

The 3D conformation of a molecule is critical to its ability to bind to a biological target. Conformational analysis involves identifying the low-energy, stable conformations that a flexible molecule like this compound can adopt. The phenoxypropyl chain allows for significant rotational freedom, and understanding its preferred orientations is key to understanding receptor binding.

Energy landscape mapping provides a comprehensive view of all possible conformations and their corresponding energy levels. researchgate.netnih.gov By mapping this landscape, researchers can identify the most probable "bioactive conformation"—the specific shape the ligand adopts when it binds to its receptor. plos.orgnih.gov For piperidine-containing ligands, the chair conformation of the six-membered ring is often crucial for optimal interaction with the receptor. researchgate.net This knowledge is vital for designing more rigid analogs that are "locked" in the bioactive conformation, which can lead to a significant increase in binding affinity and selectivity. mdpi.com

Hypothesized Therapeutic Potential Based on Preclinical Findings for N 3 Phenoxypropyl Piperidin 4 Amine

Potential for Neurological and Psychiatric Disorder Research (Based on Preclinical Mechanism)

There are no available preclinical studies for N-(3-phenoxypropyl)piperidin-4-amine that would suggest a mechanism of action relevant to neurological and psychiatric disorders. Research on analogous compounds, such as certain 3-phenoxypropyl piperidine (B6355638) analogues, has shown them to be agonists of the nociceptin/orphanin FQ peptide (NOP) receptor, also known as the ORL1 receptor. nih.govresearchgate.net NOP receptor agonists have been investigated for their potential in modulating various neurological and psychiatric conditions. However, without specific receptor binding and functional assay data for this compound, it is impossible to determine if it shares this mechanism of action or has any therapeutic potential in this area.

Implications for Pain Management Research (Based on Preclinical Mechanism)

Similarly, there is no direct preclinical evidence to suggest that this compound has implications for pain management. The NOP receptor system, targeted by some related phenoxypropyl piperidine analogues, is known to be involved in the modulation of pain pathways. researchgate.net Agonism at the NOP receptor can produce analgesia, and as such, compounds with this mechanism are of interest in pain management research. medcentral.com The phenylpiperidine scaffold itself is a well-established feature in a variety of opioid analgesics. nih.gov However, without preclinical studies confirming this compound's interaction with the NOP receptor or other pain-related targets, any discussion of its role in pain management would be unfounded.

Future Directions and Emerging Research Avenues for N 3 Phenoxypropyl Piperidin 4 Amine

Exploration of Novel Biological Targets and Polypharmacology

Initial research has identified analogues of N-(3-phenoxypropyl)piperidin-4-amine as potent and selective agonists for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) receptor. nih.govresearchgate.net The ORL1 receptor, a member of the opioid receptor family, is implicated in a variety of neurological functions, including pain modulation, anxiety, and learning. nih.gov Agonists of this receptor are under investigation as potential non-addictive painkillers. wikipedia.org The structure-activity relationship (SAR) studies of 3-phenoxypropyl piperidine (B6355638) analogues have provided valuable insights into the structural requirements for potent ORL1 agonism. nih.gov

The future of research in this area lies in expanding the scope of biological targets. The piperidine scaffold is a common feature in many centrally active compounds, suggesting that this compound could exhibit polypharmacology—the ability to interact with multiple targets. nih.gov This is a critical concept in the development of treatments for complex multifactorial diseases of the central nervous system (CNS). nih.gov Future research should, therefore, focus on screening the compound against a wide array of CNS receptors, ion channels, and enzymes. Understanding these off-target interactions is crucial for identifying both potential new therapeutic applications and possible side effects. cbirt.net For instance, various piperidine derivatives have shown activity against targets such as monoamine oxidases (MAO A/B) and acetylcholinesterase (AChE), which are relevant to neurodegenerative diseases like Alzheimer's. nih.gov

Interactive Table: Potential Biological Targets for Piperidine Derivatives

Target Class Specific Examples Potential Therapeutic Area
Opioid Receptors ORL1 (NOP) nih.govnih.gov Pain, Anxiety nih.gov
Monoamine Oxidases MAO-A, MAO-B nih.gov Depression, Parkinson's Disease
Cholinesterases Acetylcholinesterase (AChE) nih.gov Alzheimer's Disease
Histamine (B1213489) Receptors H3 Receptor Neurological Disorders

Conceptual Development of Advanced Delivery Systems for Preclinical Investigation

A significant hurdle in the development of CNS-active drugs is overcoming the blood-brain barrier (BBB). patsnap.comacs.org While the physicochemical properties of this compound may allow for some degree of BBB penetration, advanced delivery systems could significantly enhance its therapeutic efficacy and reduce systemic exposure. acs.orgnih.gov

Conceptually, two primary types of advanced delivery systems could be explored for preclinical investigation:

Lipid-Based Drug Delivery Systems: These systems, such as liposomes and solid lipid nanoparticles (SLNs), are adept at encapsulating both hydrophobic and hydrophilic drugs. nih.govmdpi.comcas.orgcaymanchem.commdpi.com For an amine-containing compound like this compound, these lipid-based carriers could improve solubility, protect the drug from degradation, and facilitate transport across the BBB. nih.govcaymanchem.com Surface modifications with specific ligands could further enable targeted delivery to specific brain regions or cell types. caymanchem.com

Polymeric Nanoparticles: Biodegradable and biocompatible polymers can be used to create nanoparticles that encapsulate the drug, offering controlled and sustained release. nih.govrroij.comnih.govresearchgate.net This is particularly advantageous for CNS disorders that require long-term treatment. rroij.com Stimuli-responsive polymeric nanoparticles, which release their payload in response to specific physiological cues like pH or enzyme activity, could provide even greater precision in drug delivery. rroij.com

Integration of Omics Technologies in Preclinical Pharmacological Research

Omics technologies, such as proteomics and metabolomics, offer a holistic view of the biological effects of a drug candidate and are becoming indispensable in preclinical research. genedata.commetabolon.comnih.gov

Proteomics: The application of proteomics can help in identifying the direct and indirect protein targets of this compound. genedata.comepa.govcapes.gov.brjapsonline.com By comparing the proteome of cells or tissues treated with the compound to untreated controls, researchers can uncover changes in protein expression and post-translational modifications. epa.gov This information is invaluable for elucidating the mechanism of action, identifying biomarkers for drug efficacy and toxicity, and discovering potential off-target effects. nih.govjapsonline.com

Metabolomics: This technology focuses on the global analysis of small-molecule metabolites in a biological system. metabolon.com Metabolomics can provide a functional readout of the physiological state of a cell or organism in response to drug treatment. metabolon.com By analyzing the metabolic fingerprint of this compound, researchers can gain insights into its mechanism of action, identify metabolic pathways that are perturbed, and discover biomarkers of drug response. metabolon.comnih.govresearchgate.netembopress.org This can also aid in the early detection of potential off-target effects and toxicity. cbirt.netnih.gov

Challenges and Opportunities in Preclinical Drug Discovery Research

The preclinical development of any CNS drug candidate, including this compound, is fraught with challenges. patsnap.combmj.comresearchgate.netsimbecorion.com A primary obstacle is the limited predictive validity of preclinical animal models for complex human CNS disorders. bmj.comsimbecorion.comnih.gov Furthermore, ensuring adequate BBB penetration without causing disruption to its protective functions is a major hurdle. patsnap.commdpi.com

However, these challenges also present opportunities for innovation. There is a growing emphasis on developing more sophisticated in vitro models, such as those based on human induced pluripotent stem cells (iPSCs), to better recapitulate human disease pathology. researchgate.net Advances in computational modeling and artificial intelligence are also aiding in the prediction of ADME (absorption, distribution, metabolism, and excretion) properties and potential off-target effects, thereby streamlining the drug discovery process.

A significant opportunity for this compound lies in its potential as a lead compound for the development of biased agonists. Biased agonism is a phenomenon where a ligand can selectively activate certain signaling pathways downstream of a receptor while having a neutral or antagonistic effect on others. This can lead to the development of drugs with improved efficacy and reduced side effects.

Development of Advanced Analytical Methodologies for Research Purposes

Robust and sensitive analytical methods are essential for the accurate quantification of this compound and its metabolites in biological matrices during preclinical studies. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and robustness. nih.govbioanalysis-zone.commdpi.com The development of a validated LC-MS/MS method will be crucial for pharmacokinetic and metabolism studies of this compound.

Q & A

Basic: What synthetic methodologies are recommended for N-(3-phenoxypropyl)piperidin-4-amine in academic research?

Answer:
The synthesis of This compound typically involves reductive alkylation or nucleophilic substitution of piperidin-4-amine derivatives. A solvent-free approach is recommended for greener synthesis, where intermediates like N-arylidene piperidin-4-amine are formed via Schiff base condensation under mild conditions, followed by reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation . For example, alkylation of piperidin-4-amine with 3-phenoxypropyl halides (e.g., bromide or chloride) in polar aprotic solvents (e.g., acetonitrile) under basic conditions (K₂CO₃ or NaH) yields the target compound . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Advanced: How can reductive alkylation be optimized to achieve enantiomeric purity in derivatives?

Answer:
Enantiomeric purity in This compound derivatives requires chiral catalysts or resolving agents. For asymmetric synthesis:

  • Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during Schiff base formation to induce stereoselectivity.
  • Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of imine intermediates, achieving enantiomeric excess (ee) >90% .
  • Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF/MeOH mixtures) to minimize racemization .
    Post-synthesis, enantiomeric purity can be validated via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions (e.g., phenoxypropyl chain integration at δ 3.5–4.0 ppm for ether linkages) .
  • High-Resolution Mass Spectrometry (HRMS):
    • Confirms molecular weight (e.g., [M+H]+ at m/z 275.1885 for C₁₄H₂₂N₂O) with <2 ppm error .
  • Reverse-Phase HPLC:
    • Newcrom R1 columns with MeCN/H₂O (0.1% H₃PO₄) mobile phase resolve impurities (retention time ~8.2 min) .

Advanced: How do computational methods predict biological activity of analogs?

Answer:

  • Density Functional Theory (DFT):
    • Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity with biological targets (e.g., antimicrobial enzymes) .
  • Molecular Docking (AutoDock Vina):
    • Simulates binding affinities to ATPase domains (e.g., p97) using crystal structures (PDB: 5FTJ). Substituent modifications (e.g., trifluoromethyl groups) enhance hydrophobic interactions .
  • QSAR Models:
    • Correlate logP values (e.g., 1.86 for unmodified analogs) with cytotoxicity (IC₅₀) to prioritize derivatives for in vitro testing .

Basic: What safety protocols are essential for laboratory handling?

Answer:

  • Personal Protective Equipment (PPE):
    • Nitrile gloves, EN 166-certified goggles, and lab coats to prevent dermal/ocular exposure .
  • Engineering Controls:
    • Use fume hoods for synthesis steps involving volatile reagents (e.g., alkyl halides) .
  • Waste Disposal:
    • Collect halogenated byproducts in sealed containers for incineration (per EPA guidelines) .

Advanced: How do piperidine ring modifications affect antimicrobial activity?

Answer:

  • Substituent Effects:
    • Electron-withdrawing groups (e.g., -CF₃) at the 4-position enhance activity against S. aureus (MIC 8 µg/mL) by disrupting bacterial membrane integrity .
    • Phenoxy chain elongation (C3 to C5) reduces efficacy due to steric hindrance in target binding .
  • Validation:
    • Broth microdilution assays (CLSI guidelines) with E. coli (ATCC 25922) confirm structure-activity trends .

Basic: How to design a scalable, eco-friendly synthesis protocol?

Answer:

  • Solvent-Free Routes:
    • Microwave-assisted synthesis reduces reaction times (2h vs. 24h) and energy consumption .
  • Catalyst Recycling:
    • Immobilize Pd/C on mesoporous silica for reusable hydrogenation (5 cycles without activity loss) .
  • Atom Economy:
    • Optimize stoichiometry (1:1.2 amine:alkyl halide) to minimize waste .

Advanced: What challenges arise in chromatographic separation, and how to resolve them?

Answer:

  • Byproduct Co-Elution:
    • Unreacted alkyl halides often co-elute with the product. Use gradient elution (5→40% MeCN in H₂O) on C18 columns to improve resolution .
  • Column Degradation:
    • Acidic mobile phases (pH 2.5) enhance peak symmetry but require frequent column regeneration. Switch to formic acid (0.1%) for MS compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.